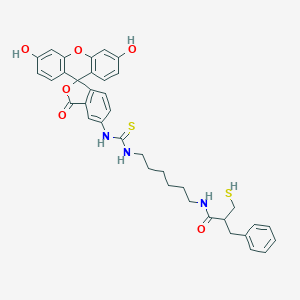
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide, also known as TF-1, is a fluorescent probe that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been applied in various fields of research.
Mécanisme D'action
The mechanism of action of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide involves the binding of the compound to proteins, enzymes, and receptors. This binding results in a change in the fluorescence properties of the compound, which can be detected using various methods. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been used to study the binding kinetics, affinity, and specificity of various proteins, enzymes, and receptors.
Effets Biochimiques Et Physiologiques
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound has been used in various cell culture and animal studies without any significant adverse effects. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been shown to be non-toxic and non-carcinogenic, making it a safe and reliable tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide is its high sensitivity and specificity. This compound can detect low concentrations of proteins, enzymes, and receptors with high accuracy. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide is also easy to use and can be applied in various experimental settings. However, N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has some limitations, such as its limited stability and the need for specialized equipment to detect its fluorescence.
Orientations Futures
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has great potential for future research applications. Some possible future directions include the development of new synthesis methods to improve the yield and purity of the compound, the modification of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide to improve its stability and sensitivity, and the application of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide in new fields of research. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide can also be used in combination with other fluorescent probes to study complex biological systems.
Conclusion
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide is a valuable tool for scientific research due to its unique properties. This compound has been synthesized using various methods and has been applied in various fields of research. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has minimal biochemical and physiological effects on cells and tissues and is a safe and reliable tool for scientific research. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has great potential for future research applications and can be used to study complex biological systems.
Méthodes De Synthèse
The synthesis of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide involves the reaction between fluorescein isothiocyanate and 6-mercaptohexylamine in the presence of 3-mercaptopropionic acid. The resulting product is then reacted with 2-benzyl-1-oxopropylamine to form N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide. This synthesis method has been modified by various researchers to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been widely used as a fluorescent probe in various fields of research. It has been used to study the mechanism of action of enzymes, receptors, and proteins. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has also been used to study the behavior of cells, tissues, and organs in vivo and in vitro. This compound has been applied in the fields of biochemistry, pharmacology, and molecular biology.
Propriétés
Numéro CAS |
145724-06-7 |
|---|---|
Nom du produit |
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide |
Formule moléculaire |
C37H37N3O6S2 |
Poids moléculaire |
683.8 g/mol |
Nom IUPAC |
2-benzyl-N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C37H37N3O6S2/c41-26-11-14-30-32(20-26)45-33-21-27(42)12-15-31(33)37(30)29-13-10-25(19-28(29)35(44)46-37)40-36(48)39-17-7-2-1-6-16-38-34(43)24(22-47)18-23-8-4-3-5-9-23/h3-5,8-15,19-21,24,41-42,47H,1-2,6-7,16-18,22H2,(H,38,43)(H2,39,40,48) |
Clé InChI |
BWMAQIUFALCFIM-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCN=C(NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)S |
SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
SMILES canonique |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Synonymes |
1-FTI N-(fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
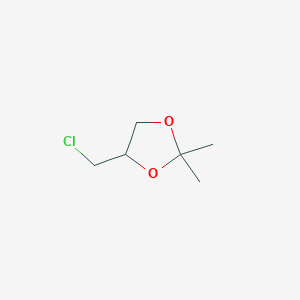
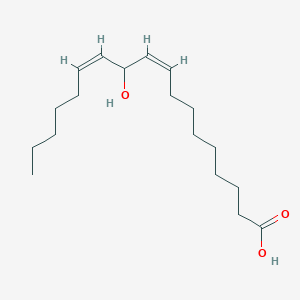
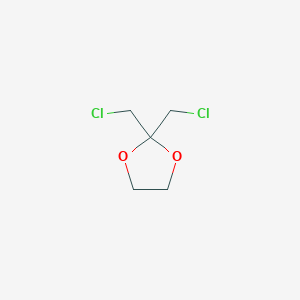
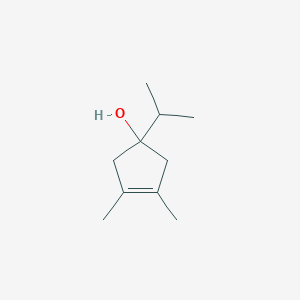
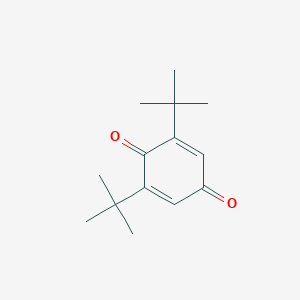
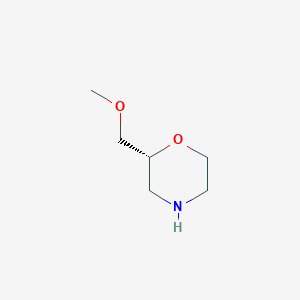
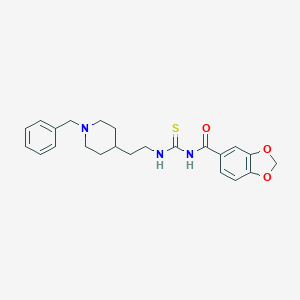
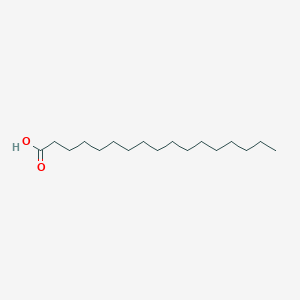
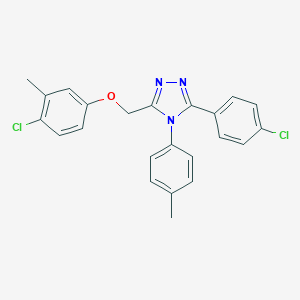
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
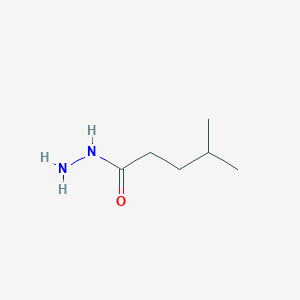
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)